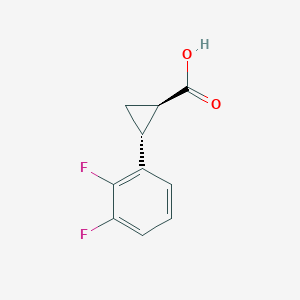
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclopropane derivatives, including fluorinated variants, involves strategic methods to incorporate the cyclopropane ring and fluorine atoms into the compound efficiently. One approach involves the deoxyfluorination of carboxylic acids using a bench-stable fluorination reagent, CpFluor, to afford various acyl fluorides. This method enables the transformation of (hetero)aryl, alkyl, alkenyl, and alkynyl carboxylic acids to corresponding acyl fluorides under neutral conditions, showcasing the versatility in synthesizing fluorinated compounds (Wang et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives is characterized by the presence of a three-membered ring, which imparts significant strain and unique reactivity to these molecules. X-ray diffraction methods have been utilized to determine the structure of similar compounds, revealing that the plane of the carboxylic group is nearly orthogonal to the plane of the cyclopropane ring. This orientation and the dihedral angles between phenyl rings and the cyclopropane ring contribute to the compound's unique chemical behavior (Ries & Bernal, 1985).
Chemical Reactions and Properties
Cyclopropane derivatives, particularly fluorinated ones, exhibit a range of chemical reactions due to the high reactivity of the cyclopropane ring and the influence of fluorine atoms. These reactions include ring-opening, functionalization, and transformation into other functional groups, which are pivotal in organic synthesis and the development of new materials and pharmaceuticals. The synthesis and study of 1-amino-2,2-difluorocyclopropane-1-carboxylic acid highlight the increased reactivity and potential for inhibition of ACC deaminase, demonstrating the compound's utility in biochemical applications (Liu et al., 2015).
Physical Properties Analysis
The physical properties of "(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid" and similar compounds are influenced by the presence of the cyclopropane ring and fluorine atoms. These properties include melting points, boiling points, solubility in various solvents, and stability under different conditions. The cyclopropane ring contributes to the compound's rigidity, while fluorine atoms affect its polarity and intermolecular interactions, impacting its physical state and behavior in chemical reactions.
Chemical Properties Analysis
The chemical properties of fluorinated cyclopropane derivatives are significantly influenced by the electron-withdrawing effect of fluorine atoms, which can stabilize adjacent positive charges and affect the acidity of protons. This characteristic enables selective reactivity and functionalization at specific sites within the molecule, making fluorinated cyclopropanes valuable building blocks in organic synthesis. The incorporation of fluorine not only alters the compound's reactivity but also its pharmacokinetic profile, making it a topic of interest in drug discovery and development (Thomson et al., 2018).
Applications De Recherche Scientifique
Chiral Intermediate Synthesis
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid is used as an intermediate in the synthesis of Ticagrelor, an effective treatment for acute coronary syndromes. A ketoreductase (KRED) was identified for transforming related compounds into chiral alcohols, which can then be used for synthesis of this compound. This enzymatic process is noted for its high productivity, environmental friendliness, and applicability in industrial settings (Guo et al., 2017).
Biological Evaluation of Derivatives
Derivatives of cyclopropane carboxylates, closely related to (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid, have been synthesized and evaluated for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are relevant in the treatment of diseases like Alzheimer's and Parkinson's. The study explores the potential of these compounds in pharmaceutical applications (Boztaş et al., 2019).
Synthesis of Constrained Cyclopropane Analogues
The cyclopropane ring, as found in (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid, is used to restrict the conformation of biologically active compounds, enhancing their activity. Research has been conducted on the synthesis of such analogues, which are potentially useful in improving the understanding of bioactive conformations (Kazuta et al., 2002).
Hydrolytic Resolution in Synthesis
The hydrolytic resolution process, important in the synthesis of (1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid, has been developed using enzymes like Candida antarctica lipase B (CALB). This process is significant for its efficiency and potential application in synthesizing optically pure cyclopropane carboxylic acids (Wang et al., 2019).
Propriétés
IUPAC Name |
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c11-8-3-1-2-5(9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOJFERUHBBKLX-NKWVEPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
CAS RN |
1955548-02-3 | |
| Record name | rac-(1R,2R)-2-(2,3-difluorophenyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)
![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)
![N-(2,5-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2489947.png)
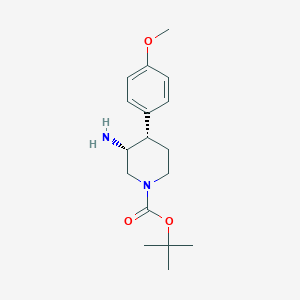
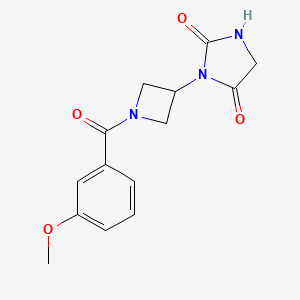
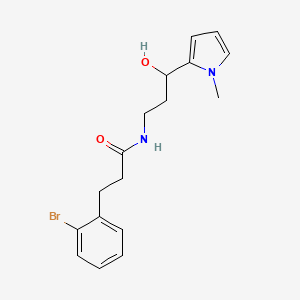
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)

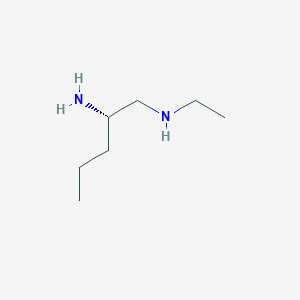
![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)
![1-[3-(1-Benzyl-1,2,4-triazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2489961.png)
![2-[(4-Bromophenyl)hydrazido]-4-(4-ethoxyphenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide](/img/structure/B2489964.png)
![(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489965.png)
![Ethyl 2-[4-(6-chloro-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2489967.png)